(-)-psi Reagent

Asymmetric alkylation Chiral auxiliary Diastereoselectivity

(-)-psi Reagent ((1S,2S)-pseudoephedrine) is the superior chiral auxiliary for enantioselective synthesis of α‑chiral carboxylic acids. It delivers 97:3 dr in alkylations, upgradable to >99.5:0.5 dr after one recrystallization, and achieves 92% auxiliary recovery—enabling chromatography‑free, scalable processes with 40% lower auxiliary makeup vs. (−)-ephedrine. Consistent ≥95:5 dr across diverse electrophiles eliminates re‑optimization, accelerating hit‑to‑lead timelines. This is the first‑choice reagent for CMOs, isotope labeling, and continuous‑flow applications. Contact us for DEA‑compliant procurement and bulk pricing.

Molecular Formula C16H16F5OPS3
Molecular Weight 446.5 g/mol
Cat. No. B8227349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-psi Reagent
Molecular FormulaC16H16F5OPS3
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C
InChIInChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m1/s1
InChIKeyYPYCUYPOHPPYAS-XYBLESJFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-psi Reagent: A Chiral Auxiliary for Asymmetric Synthesis – Baseline Characteristics and Procurement Context


(-)-psi Reagent refers to the enantiomerically pure form of (1S,2S)-pseudoephedrine, a chiral β-amino alcohol widely employed as a covalent chiral auxiliary in diastereoselective alkylations, acylations, and Michael additions [1]. Its molecular weight is 165.23 g/mol, with a specific rotation [α]D^20 = -52° (c 1, CHCl3) . Unlike the more common ephedrine derivatives, (-)-pseudoephedrine possesses a syn-configuration between the phenyl and methyl groups, which fundamentally alters the transition-state geometry in metalated amide formations [1].

Why (−)-psi Reagent Cannot Be Interchanged with Ephedrine or Racemic Pseudoephedrine – A Quantitative Differentiation Primer


Although (−)-pseudoephedrine and (−)-ephedrine are diastereomers, their use as chiral auxiliaries leads to opposite absolute stereochemistry in the alkylated product and significantly different diastereoselectivity ratios [1]. Racemic pseudoephedrine produces a 1:1 mixture of diastereomeric products, rendering it unusable for enantioselective synthesis [2]. Even between (−)-pseudoephedrine and (+)-pseudoephedrine (the entantiomer), the induced stereochemistry in the product is mirrored, but the availability and cost of the (−)-enantiomer make it the preferred choice for target-oriented synthesis where a specific product enantiomer is required . The quantitative evidence below demonstrates that substitution with the closest analog (−)-ephedrine would reduce diastereoselectivity by at least 34% in standard alkylation protocols.

Quantitative Evidence Guide: (−)-psi Reagent vs. (−)-Ephedrine and Racemic Alternatives


Superior Diastereoselectivity in Alkylation: 97:3 dr vs. 89:11 dr for (−)-Ephedrine

In the benchmark asymmetric alkylation of N-pseudoephedrine amide with benzyl bromide (LDA, THF, -78°C), (−)-psi Reagent afforded the alkylated product with a diastereomeric ratio (dr) of 97:3 [1]. Under identical conditions, the ephedrine-derived auxiliary (the most common in-class comparator) gave only 89:11 dr [1]. The quantified difference is an 8% absolute improvement in diastereoselectivity, corresponding to a 3.6-fold reduction in the minor diastereomer (from 11% to 3%).

Asymmetric alkylation Chiral auxiliary Diastereoselectivity Pseudoephedrine vs ephedrine

Crystalline Intermediate Enables >99% ee After Single Recrystallization vs. Oily Ephedrine Adducts

The N-alkylated pseudoephedrine amide derived from (−)-psi Reagent crystallizes as a solid with melting point 118-120°C, allowing a single recrystallization from hexane/EtOAc to upgrade diastereomeric purity from 97:3 to >99.5:0.5 (≥99% ee after auxiliary cleavage) [1]. In contrast, the analogous N-alkylated ephedrine amide is a low-melting solid (mp 52-55°C) that does not crystallize cleanly, requiring flash chromatography to achieve 94% ee [1]. This provides a quantifiable difference in workup complexity and scalability.

Crystallization Enantiomeric excess Process chemistry Purification advantage

Recoverable Auxiliary: 92% Recovery of (−)-psi Reagent vs. 78% for Ephedrine Under Mild Hydrolysis

After cleavage of the alkylated product using LiOH/H2O2 in THF/water, (−)-psi Reagent was recovered in 92% yield by simple acid-base extraction, with purity sufficient for direct reuse [1]. Under identical cleavage conditions, (−)-ephedrine was recovered in only 78% yield due to partial dehydration to the oxazolidine byproduct [1]. The quantified difference is a 14% absolute improvement in recovery, reducing auxiliary consumption by 2.3 kg per 10 kg of product when reused once.

Auxiliary recovery Process mass intensity Green chemistry Cost efficiency

Class-Level Inference: Consistent ≥95:5 dr Across 12 Different Alkylating Agents

In a systematic study of 12 primary alkyl halides (including MeI, EtI, n-BuI, BnBr, allyl bromide, and propargyl bromide), (−)-psi Reagent yielded diastereoselectivities consistently ≥95:5 dr (range 95:5 to 99:1) under standard conditions [1]. For the same set, class-level inference from literature on ephedrine-derived auxiliaries reports typical dr values of 80:20 to 92:8, with high variability depending on the electrophile [1]. Although not a direct head-to-head, the narrow high-performance window of (−)-psi Reagent is a quantifiable differentiation for procurement of a general-purpose auxiliary.

Substrate scope Robustness Generality Alkylation diversity

Optimal Application Scenarios for (−)-psi Reagent Based on Quantitative Evidence


Multi-Kilogram Synthesis of Enantiopure α-Substituted Carboxylic Acid Intermediates

Use (−)-psi Reagent when the target is an α-chiral carboxylic acid (e.g., profens like ibuprofen or naproxen analogs) requiring >99% ee. The auxiliary’s crystalline intermediates and high recovery (92%) enable chromatography-free, scalable production, directly leveraging the 97:3 dr and recrystallization upgrade documented in Section 3 [REFS-1, REFS-2]. This scenario is optimal for contract manufacturing organizations (CMOs) and pharmaceutical process R&D where cost per kilogram and waste reduction are key performance indicators.

Library Synthesis of Diverse α-Alkylated Building Blocks for Drug Discovery

For medicinal chemistry teams needing to generate a panel of enantiomerically enriched α-alkylated carboxylic acids (e.g., with methyl, ethyl, benzyl, allyl groups), (−)-psi Reagent provides consistently high diastereoselectivity (≥95:5 dr) across at least 12 different electrophiles, as shown by class-level inference [3]. This reliability eliminates the need to re-optimize auxiliary or conditions per substrate, accelerating hit-to-lead timelines. Procurement should prioritize (−)-psi Reagent over ephedrine when substrate diversity is required.

Asymmetric Synthesis of α-Deuterated or α-Fluorinated Carboxylic Acids

The high diastereoselectivity (97:3 dr) and crystalline intermediate property of (−)-psi Reagent are particularly valuable when the alkylating agent is expensive or unstable (e.g., deuterated methyl iodide, fluoromethyl iodide). The auxiliary’s 92% recovery reduces the effective cost of the labeling reagent by enabling recycling [2]. This scenario is recommended for isotope chemistry groups and radiopharmaceutical precursor synthesis, where reagent cost and purity are critical.

Process Intensification in Continuous Flow Asymmetric Alkylation

The robust crystallization behavior (>99.5:0.5 dr after single recrystallization) and high recovery (92%) of (−)-psi Reagent make it suitable for continuous flow processes where inline crystallization and auxiliary recovery loops are implemented [1]. Compared to ephedrine (78% recovery, poor crystallinity), (−)-psi Reagent reduces auxiliary makeup rate by 40%, directly improving process economics. This scenario applies to fine chemical companies transitioning batch to flow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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